molecular formula C8H7BrN2O2 B8667711 Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)- CAS No. 65971-74-6

Acetamide, N-(3-bromophenyl)-2-(hydroxyimino)-

Cat. No. B8667711
Key on ui cas rn: 65971-74-6
M. Wt: 243.06 g/mol
InChI Key: ORVVNXAFZBVFMP-UHFFFAOYSA-N
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Patent
US09115092B2

Procedure details

To the concentrated sulfuric acid (275 mL) at 50° C. was added N-(3-Bromo-phenyl)-2-hydroxyimino-acetamide (55 g, 0.2272 mol). The temperature was raised to 90° C. and maintained for 3 h. The reaction mixture was added to ice cold water to get yellow precipitate. The precipitate was filtered and dried to get the title compound as a yellow solid [50 g, 98%]. This material was taken to the next step without any further purification.
Quantity
275 mL
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[Br:6][C:7]1[CH:8]=[C:9]([NH:13][C:14](=[O:18])[CH:15]=NO)[CH:10]=[CH:11][CH:12]=1>>[Br:6][C:7]1[CH:8]=[C:9]2[C:10]([C:15](=[O:2])[C:14](=[O:18])[NH:13]2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
275 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
55 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)NC(C=NO)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
The reaction mixture was added to ice cold water
CUSTOM
Type
CUSTOM
Details
to get yellow precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(C(NC2=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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